molecular formula C8H15N3S B1332776 5-Hexyl-1,3,4-thiadiazol-2-amine CAS No. 52057-91-7

5-Hexyl-1,3,4-thiadiazol-2-amine

Cat. No.: B1332776
CAS No.: 52057-91-7
M. Wt: 185.29 g/mol
InChI Key: HCBLNSKOAPHNKQ-UHFFFAOYSA-N
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Description

5-Hexyl-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C8H15N3S and its molecular weight is 185.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

5-Hexyl-1,3,4-thiadiazol-2-amine, as part of the 1,3,4-thiadiazole core, is utilized in the synthesis of compounds with notable anticancer properties. Studies have demonstrated the potential of various 1,3,4-thiadiazole derivatives in inhibiting cancer cell lines. For instance, compounds derived from this core showed cytotoxicity against MDA-MB-231 and PC-3 cancer cell lines, with compound 3A exhibiting significant DNA protective ability against oxidative damage and strong antimicrobial activity against Staphylococcus epidermidis (Gür et al., 2020). Another study synthesized 1,3,4-thiadiazole analogues and evaluated their anticancer activity, demonstrating promising results against human breast adenocarcinoma cells (Krishna et al., 2020).

Synthesis of Metal Complexes

Research has been conducted on the synthesis of novel metal complexes using derivatives of this compound. These complexes, characterized by various spectroscopic methods, show potential applications in materials chemistry (Al-Amiery et al., 2009).

Biological Activity of Azo Dye Derivatives

The 1,3,4-thiadiazole core is also utilized in synthesizing heterocyclic azo dyes, which have been screened for biological activity. Such derivatives present potential applications in developing therapeutic drugs (Kumar et al., 2013).

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis methods for derivatives of 1,3,4-thiadiazol-2-amine have been investigated. These methods increase the efficiency of reactions and offer alternatives to conventional synthesis techniques (Erdogan, 2018).

Molecular Structure and Interaction Studies

1,3,4-Thiadiazole derivatives have been analyzed for their molecular structures, including studies on noncovalent interactions and crystallographic analysis. Such studies contribute to a deeper understanding of the chemical properties of these compounds, aiding in the design of more effective drugs (El-Emam et al., 2020).

Novel Synthesis Methods

Innovative methods for synthesizing 1,3,4-thiadiazole-2-amine derivatives have been developed, which are more environmentally friendly and avoid the use of toxic additives. These advancements are crucial for the sustainable production of pharmaceuticals (Kokovina et al., 2021).

Antimicrobial Applications

1,3,4-Thiadiazole derivatives, including those related to this compound, have been explored for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Serban et al., 2018).

Development of Electroluminescent Materials

The 1,3,4-thiadiazole core is also being explored in the field of material science, particularly in the development of electroluminescent materials. These materials have applications in creating devices with efficient light-emitting properties (Liu et al., 2016).

Safety and Hazards

According to the information available, 5-Hexyl-1,3,4-thiadiazol-2-amine is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

Future Directions

Thiadiazole derivatives, including 5-Hexyl-1,3,4-thiadiazol-2-amine, have been the subject of extensive research due to their wide range of biological activities . Future research may focus on further exploring their potential uses in various fields, such as medicinal chemistry, and developing more effective synthesis methods .

Properties

IUPAC Name

5-hexyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3S/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBLNSKOAPHNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365473
Record name 5-hexyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52057-91-7
Record name 5-hexyl-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52057-91-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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